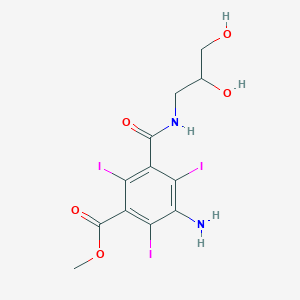
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate is a complex organic compound characterized by the presence of multiple functional groups, including amino, carbamoyl, and triiodo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate typically involves a multi-step process One common method starts with the iodination of methyl benzoate to introduce the triiodo groupsThe final step involves the formation of the carbamoyl group by reacting the intermediate with 2,3-dihydroxypropylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can be used to remove the iodine atoms, leading to deiodinated derivatives.
Substitution: The amino and carbamoyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield deiodinated derivatives.
Scientific Research Applications
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in radiology as a contrast agent due to its high iodine content.
Industry: Utilized in the development of new materials with specific properties, such as high-density polymers.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate involves its interaction with biological molecules. The iodine atoms in the compound can enhance imaging contrast in radiological studies by increasing the absorption of X-rays. The amino and carbamoyl groups may also interact with specific enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-diiodobenzoate: Similar structure but with one less iodine atom.
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-tetraiodobenzoate: Similar structure but with one additional iodine atom.
Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-trifluorobenzoate: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
The uniqueness of Methyl 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoate lies in its specific combination of functional groups and the presence of three iodine atoms, which confer unique properties such as high radiopacity and potential for specific biological interactions.
Properties
Molecular Formula |
C12H13I3N2O5 |
|---|---|
Molecular Weight |
645.95 g/mol |
IUPAC Name |
methyl 3-amino-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C12H13I3N2O5/c1-22-12(21)6-7(13)5(8(14)10(16)9(6)15)11(20)17-2-4(19)3-18/h4,18-19H,2-3,16H2,1H3,(H,17,20) |
InChI Key |
FTDIIWHMXIPTRK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















